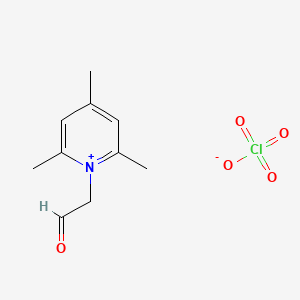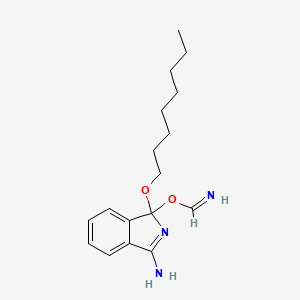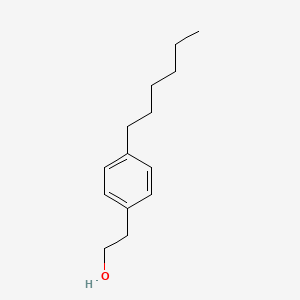
2-(4-Hexylphenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Hexylphenyl)ethan-1-ol is an organic compound belonging to the class of alcohols. It features a hydroxyl group (-OH) attached to an ethan-1-ol backbone, with a 4-hexylphenyl substituent on the second carbon. This compound is known for its unique structural properties, which contribute to its various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hexylphenyl)ethan-1-ol typically involves the reaction of 4-hexylbenzaldehyde with a suitable reducing agent. One common method is the reduction of 4-hexylbenzaldehyde using sodium borohydride (NaBH4) in an alcoholic solvent like methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of 4-hexylbenzaldehyde. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is conducted in a suitable solvent, such as ethanol, at elevated temperatures and pressures to achieve high yields.
化学反应分析
Types of Reactions
2-(4-Hexylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as 2-(4-Hexylphenyl)ethanal.
Reduction: The compound can be further reduced to form 2-(4-Hexylphenyl)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: 2-(4-Hexylphenyl)ethanal
Reduction: 2-(4-Hexylphenyl)ethane
Substitution: 2-(4-Hexylphenyl)ethyl chloride or bromide
科学研究应用
2-(4-Hexylphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 2-(4-Hexylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the hydrophobic hexylphenyl group can interact with lipid membranes, affecting membrane fluidity and permeability.
相似化合物的比较
Similar Compounds
2-Phenylethanol: Lacks the hexyl substituent, making it less hydrophobic.
4-Hexylphenol: Lacks the ethan-1-ol backbone, affecting its reactivity and solubility.
2-(4-Methylphenyl)ethan-1-ol: Has a methyl group instead of a hexyl group, altering its hydrophobicity and interactions.
Uniqueness
2-(4-Hexylphenyl)ethan-1-ol is unique due to its combination of a hydrophilic hydroxyl group and a hydrophobic hexylphenyl group. This dual nature allows it to interact with both polar and non-polar environments, making it versatile for various applications.
属性
CAS 编号 |
127347-33-5 |
|---|---|
分子式 |
C14H22O |
分子量 |
206.32 g/mol |
IUPAC 名称 |
2-(4-hexylphenyl)ethanol |
InChI |
InChI=1S/C14H22O/c1-2-3-4-5-6-13-7-9-14(10-8-13)11-12-15/h7-10,15H,2-6,11-12H2,1H3 |
InChI 键 |
ZUOJWBQAPMSRRF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=CC=C(C=C1)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[Di(prop-2-en-1-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14293593.png)
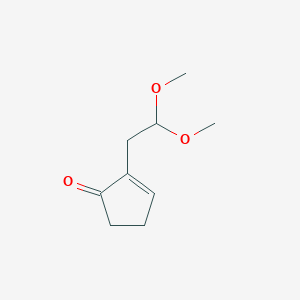
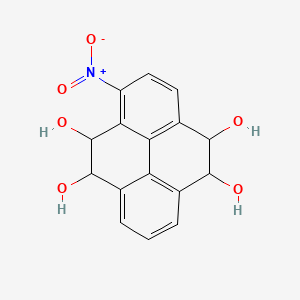
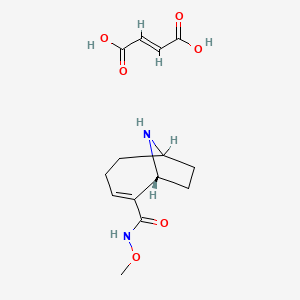

![Methyl 3,3,3-trifluoro-2-[(methanesulfonyl)imino]propanoate](/img/structure/B14293618.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]-](/img/structure/B14293623.png)
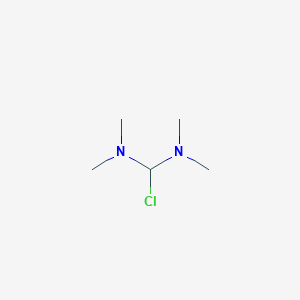

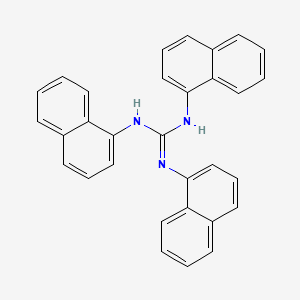
![(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[2-(2-pyridin-4-ylethynyl)phenoxy]propan-2-ol](/img/structure/B14293660.png)

